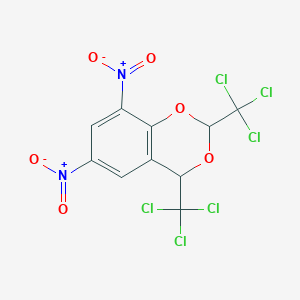
2,5-Dinitrohex-3-ene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dinitrohex-3-ene-1,6-diol is an organic compound characterized by the presence of two nitro groups and two hydroxyl groups attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinitrohex-3-ene-1,6-diol typically involves the nitration of hex-3-ene-1,6-diol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the hexene chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dinitrohex-3-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or anhydrides are typically used for esterification reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids or aldehydes.
Reduction: Formation of diaminohex-3-ene-1,6-diol.
Substitution: Formation of diesters or diether derivatives.
Scientific Research Applications
2,5-Dinitrohex-3-ene-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dinitrohex-3-ene-1,6-diol involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,5-Dinitrohexane-1,6-diol: Similar structure but lacks the double bond.
2,5-Dinitrohex-3-yne-1,6-diol: Contains a triple bond instead of a double bond.
2,5-Dinitrohex-3-ene-1,6-diamine: Contains amino groups instead of hydroxyl groups.
Uniqueness
2,5-Dinitrohex-3-ene-1,6-diol is unique due to the presence of both nitro and hydroxyl groups on a hexene backbone, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
61738-30-5 |
|---|---|
Molecular Formula |
C6H10N2O6 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2,5-dinitrohex-3-ene-1,6-diol |
InChI |
InChI=1S/C6H10N2O6/c9-3-5(7(11)12)1-2-6(4-10)8(13)14/h1-2,5-6,9-10H,3-4H2 |
InChI Key |
CBDWVZUNFJVVMN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C=CC(CO)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14559078.png)

![Butyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14559085.png)
![(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide](/img/structure/B14559108.png)
![[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14559117.png)



![S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate](/img/structure/B14559142.png)
![6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14559143.png)


